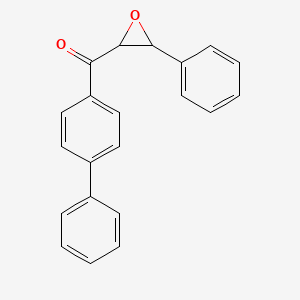

4'-Phenylchalcone oxide

Description

Categorization within the Chalcone (B49325) Family and Epoxy Chalcones

4'-Phenylchalcone (B1624137) oxide belongs to the chalcone family, a group of aromatic ketones that form the central core for a variety of biologically important compounds. biosynth.com Chalcones are characterized by an open-chain flavonoid structure, specifically a 1,3-diphenyl-2-propen-1-one framework, and serve as key intermediates in the biosynthesis of flavonoids in plants. biosynth.com

Within this broad family, 4'-Phenylchalcone oxide is classified as an epoxy chalcone, or chalcone oxide. biosynth.com This signifies that the α,β-double bond characteristic of the chalcone backbone has been epoxidized to form a three-membered oxirane ring. This epoxidation is a critical structural modification that imparts different chemical reactivity and biological activity compared to its non-epoxidized chalcone precursor. The synthesis of epoxy chalcones is often achieved through the oxidation of the corresponding chalcone, for instance, using hydrogen peroxide under alkaline conditions.

The specific nomenclature "this compound" designates a particular substitution pattern. In chalcone structures, the phenyl ring attached to the carbonyl group is referred to as Ring A (with primed position numbers), while the other is Ring B. Thus, a 4'-phenyl substitution means a phenyl group is attached at the para-position of Ring A, forming a biphenyl (B1667301) moiety.

Table 1: Chemical Properties of this compound Click on the headers to sort the table.

| Property | Value |

| Chemical Name | Rel-((2R,3S)-3-([1,1'-biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone |

| CAS Number | 82389-34-2 bldpharm.comchemicalbook.com |

| Molecular Formula | C21H16O2 bldpharm.com |

| Molecular Weight | 300.35 g/mol bldpharm.com |

| Physical State | White to off-white solid chemicalbook.com |

| Melting Point | 86-89 °C chemsrc.com |

Significance as a Synthetic Compound for Scientific Inquiry

The significance of this compound in scientific inquiry stems from its role as a precisely structured synthetic compound. Its creation is a direct result of targeted chemical synthesis, typically involving the epoxidation of the corresponding 4'-phenylchalcone. biosynth.com This makes it a valuable subject for studying organic reactions and for developing new synthetic methodologies.

Chalcone derivatives are widely synthesized in laboratories due to their straightforward chemistry and the accessibility of their precursors. bldpharm.com The synthesis of this compound and its derivatives allows researchers to systematically investigate structure-activity relationships (SAR). researchgate.net Early research in 1987 involved the synthesis of 4'-phenylchalcones and their corresponding oxides to test them as enzyme inhibitors. echemi.com Such studies are fundamental to medicinal chemistry, as they help identify the key structural features responsible for a compound's biological effects. By modifying the chalcone scaffold, scientists can design and produce new molecules with potentially enhanced or more specific activities. bldpharm.com

Role as a Research Tool and Prototype in Biochemical and Pharmacological Studies

This compound serves as a crucial research tool and a molecular prototype, particularly in the fields of biochemistry and pharmacology. biosynth.comchemicalbook.com Its ability to interact with and modulate the activity of specific enzymes makes it invaluable for studying cellular pathways and disease mechanisms. biosynth.com

A primary application of this compound is as a potent and selective inhibitor of epoxide hydrolase enzymes. bldpharm.comchemsrc.com It has been identified as a powerful inhibitor of both microsomal and cytosolic epoxide hydrolases (mEH and cEH). chemsrc.comechemi.com These enzymes are involved in the metabolism of various compounds, and their inhibition can have significant physiological effects. Specifically, this compound is a selective inhibitor of microsomal trans-stilbene (B89595) oxide hydrolase, which allows researchers to distinguish between different epoxide hydrolase activities within the cell. chemsrc.com This selectivity is vital for dissecting the specific roles of these enzymes in biological processes.

Furthermore, its well-defined inhibitory action has established this compound as a prototype for the design of new therapeutic agents. chemicalbook.com For example, its structure provides a starting point for developing novel inhibitors for targets implicated in inflammation and cancer. chemicalbook.com A recent molecular docking study identified 4-phenylchalcone (B1654520) oxide as a potential candidate for prostate cancer treatment due to its predicted binding affinity for the BRD4-BD2 protein, a potential drug target. aksci.com The study reported a significant binding energy of -7.1 kcal/mol, suggesting stable interaction within the target's binding site. aksci.com These findings underscore the compound's value not just for what it does, but for the new possibilities it opens up in drug discovery. bldpharm.comnih.gov

Table 2: Selected Research Findings on this compound An interactive table summarizing key research applications and findings.

| Research Area | Key Finding | Significance | Reference(s) |

| Enzyme Inhibition | Potent inhibitor of cytosolic and microsomal epoxide hydrolases. chemsrc.comechemi.com | Provides a tool to study the role of these enzymes in metabolism and disease. | chemsrc.comechemi.com |

| Enzyme Inhibition | Selective inhibitor of microsomal trans-stilbene oxide hydrolase over benzo[a]pyrene (B130552) 4,5-oxide hydrolase. chemsrc.com | Allows for the specific investigation of one type of epoxide hydrolase activity. | chemsrc.com |

| Enzyme Inhibition | Inhibits glutathione (B108866) S-transferases (GSTs). echemi.com | Demonstrates interaction with a key family of detoxification enzymes. | echemi.com |

| Cancer Research | Shows a binding energy of -7.1 kcal/mol with BRD4-BD2, a potential prostate cancer target. aksci.com | Identifies the compound as a potential scaffold for developing new anticancer agents. | aksci.com |

| Drug Design | Serves as a valuable prototype for designing novel drugs aimed at modulating biological pathways. chemicalbook.com | Its structure and activity profile guide the development of new, more potent, and selective molecules. | chemicalbook.combldpharm.com |

Structure

3D Structure

Properties

CAS No. |

32047-01-1 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(3-phenyloxiran-2-yl)-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C21H16O2/c22-19(21-20(23-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,20-21H |

InChI Key |

YCFFVRPHPWIPTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylchalcone Oxide

Epoxidation of 4'-Phenylchalcone (B1624137) Precursors

The synthesis of 4'-Phenylchalcone oxide is achieved through the epoxidation of its corresponding α,β-unsaturated ketone precursor, 4'-phenylchalcone. This transformation introduces a reactive epoxide ring, a key structural feature of the target molecule. ontosight.aiontosight.ai The success of this step hinges on the careful selection of oxidizing agents and the precise control of reaction parameters.

Utilization of Peracids and Other Oxidizing Agents

A variety of oxidizing agents can be employed for the epoxidation of chalcones. researchgate.net Meta-chloroperbenzoic acid (m-CPBA) is a widely used reagent for this purpose, often in a solvent like dichloromethane (B109758) (DCM). Its high electrophilicity and stability facilitate the reaction, which is believed to proceed through a concerted cyclic transition state where the peracid's oxygen atom attacks the β-carbon of the chalcone (B49325).

Alkaline hydrogen peroxide (H₂O₂) is another common and effective oxidant for creating chalcone epoxides. rsc.orgru.ac.bd This method is often preferred for its practical advantages. Research has also explored the use of urea-hydrogen peroxide (UHP), which offers a safer alternative oxidant. nih.gov When used in conjunction with ultrasound irradiation, UHP can lead to efficient epoxidation in high yields (78-93%) under mild conditions and with shorter reaction times. nih.gov Other oxidants that have been used for chalcone epoxidation in broader studies include dimethyl dioxirane, sodium hypochlorite, and sodium perborate (B1237305) tetrahydrate. researchgate.net

Control of Reaction Conditions for Yield and Purity Optimization

Optimizing the yield and purity of this compound requires meticulous control over reaction conditions. ontosight.aiwhiterose.ac.uk Temperature is a critical factor; conducting the epoxidation reaction under ice-cold conditions (below 10°C) is known to suppress side reactions, such as those involving enolates, and enhance regioselectivity. Reactions performed at room temperature may result in lower purity due to competing aldol (B89426) addition pathways.

The choice of solvent also significantly impacts the reaction's kinetics and outcome. For instance, in the precursor synthesis, methanol's higher polarity compared to ethanol (B145695) facilitates better dissolution of reactants, leading to fewer side reactions and a higher yield. Purification of the crude product is typically achieved through techniques like recrystallization from ethanol or methanol (B129727). The progress of the reaction can be monitored using thin-layer chromatography (TLC).

General Chalcone Synthesis Strategies Relevant to Precursors

Chalcones are the precursors to chalcone epoxides and are generally synthesized via condensation reactions between an aromatic ketone and an aromatic aldehyde. wpmucdn.commdpi.com These α,β-unsaturated ketones are pivotal intermediates in the synthesis of various flavonoids and isoflavonoids. globalresearchonline.net

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most prevalent method for synthesizing chalcones. mdpi.comscispace.com This reaction involves a base-catalyzed crossed aldol condensation between an acetophenone (B1666503) (in this case, 4-phenylacetophenone) and a benzaldehyde. uomustansiriyah.edu.iq Common bases used as catalysts include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an ethanolic solution. mdpi.com The reaction proceeds through the formation of an enolate intermediate, which subsequently attacks the aldehyde to form the chalcone structure. Studies have shown that using NaOH in methanol under cold conditions can maximize the yield and purity of the chalcone precursor.

| Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Methanol | Ice-cold (<10°C) | 98.26% |

| Potassium Hydroxide (KOH) | Ethanol | Room Temperature | Lower Yield |

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and is the broader class of reaction to which the Claisen-Schmidt condensation belongs. wpmucdn.comuomustansiriyah.edu.iq In the context of chalcone synthesis, it is a base-catalyzed reaction where a deprotonated α-carbon of a ketone (like acetophenone) acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (like benzaldehyde). wpmucdn.com This is followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of the chalcone. wpmucdn.com This type of crossed aldol condensation generally proceeds in high yield because benzaldehyde, lacking an α-hydrogen, cannot self-condense. uomustansiriyah.edu.iq The reaction can also be catalyzed by acids. jocpr.com

Microwave-Assisted Synthesis Techniques

To improve the efficiency of chalcone synthesis, non-conventional methods like microwave-assisted synthesis have been developed. globalresearchonline.netmdpi.com This technique dramatically reduces reaction times from hours to mere minutes while often increasing the product yield. globalresearchonline.netfrontiersin.orgnih.gov For example, a Claisen-Schmidt condensation for a chalcone that takes hours under conventional heating can be completed in 1-5 minutes under microwave irradiation, with yields improving from the 71-87% range to 78-92%. frontiersin.org Microwave-assisted synthesis is considered a greener alternative as it can sometimes be carried out with little to no solvent. globalresearchonline.netekb.eg

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 10–40 hours | 1–5 minutes |

| Yield | 71–87% | 78–92% |

| Heating | Conventional heating | Microwave irradiation |

Spectroscopic and Structural Elucidation of 4 Phenylchalcone Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H NMR spectrum of 4'-phenylchalcone (B1624137) oxide provides characteristic signals that confirm its structure. The most diagnostic signals are those for the two protons on the oxirane (epoxide) ring, often designated as Hα (adjacent to the carbonyl group) and Hβ (adjacent to the phenyl ring).

In a study characterizing a series of biphenyl (B1667301) keto oxiranes, the ¹H NMR spectrum for the parent compound, 1-(biphenyl-4-yl)-3-phenyloxiran-2-ylmethanone (4'-phenylchalcone oxide), was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts for the epoxide protons were reported as δ 4.76 ppm for Hα and δ 4.49 ppm for Hβ. arabjchem.org The downfield position of Hα relative to Hβ is attributed to the deshielding effect of the adjacent carbonyl group. The remaining protons of the biphenyl and phenyl rings are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Hα (Oxirane) | 4.76 |

| Hβ (Oxirane) | 4.49 |

| Solvent: CDCl₃ |

The ¹³C NMR spectrum is complementary to the ¹H NMR and is crucial for determining the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The key signals are those of the carbonyl carbon and the two carbons of the epoxide ring (Cα and Cβ).

For 1-(biphenyl-4-yl)-3-phenyloxiran-2-ylmethanone, the carbonyl carbon (C=O) signal appears significantly downfield, which is characteristic for ketone carbonyls. arabjchem.orgresearchgate.net The carbons of the oxirane ring, Cα and Cβ, resonate in the aliphatic region but are shifted downfield compared to simple alkanes due to the strain of the three-membered ring and the influence of adjacent oxygen and aromatic systems. researchgate.net Spectral data recorded in CDCl₃ show the carbonyl carbon at δ 207.00 ppm, while the epoxide carbons Cα and Cβ appear at δ 73.54 ppm and δ 61.36 ppm, respectively. arabjchem.org The numerous signals for the aromatic carbons of the biphenyl and phenyl groups typically appear in the δ 110-150 ppm range. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 207.00 |

| Cα (Oxirane) | 73.54 |

| Cβ (Oxirane) | 61.36 |

| Solvent: CDCl₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.

In the analysis of chalcone (B49325) oxides, electron impact (EI) is a common ionization method. arabjchem.org The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₂₁H₁₆O₂, 312.35 g/mol ). Fragmentation of chalcone derivatives often involves cleavage of the bonds adjacent to the carbonyl group and within the aromatic rings. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. This technique is essential for differentiating between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₁H₁₆O₂), HRMS would confirm the calculated exact mass of 312.1150 Da.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FT-IR spectrum of this compound displays key absorption bands that confirm its structure. The most prominent peak is the stretching vibration of the carbonyl group (C=O), which is characteristic of α,β-epoxy ketones. This band typically appears in the region of 1650-1680 cm⁻¹. chalmers.se Another important set of signals arises from the C-O-C stretching of the epoxide ring.

In a reported synthesis, the FT-IR spectrum of 1-(biphenyl-4-yl)-3-phenyloxiran-2-ylmethanone showed a strong carbonyl absorption (νCO) at 1660 cm⁻¹. arabjchem.org The asymmetric stretching of the C-O-C bond in the epoxide ring was observed at 1248 cm⁻¹. arabjchem.org Other expected bands would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹). chalmers.se

Table 3: FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | 1660 |

| Epoxide | C-O-C Asymmetric Stretch | 1248 |

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a valuable technique for elucidating the electronic structure of organic molecules containing chromophores. In the context of chalcone derivatives, UV-Vis spectroscopy provides insights into the conjugated π-electron systems that are characteristic of this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The structure of this compound features an epoxide ring across the α,β-double bond of the parent chalcone. This epoxidation disrupts the extended conjugation of the cinnamoyl system. Consequently, a significant hypsochromic shift (a shift to shorter wavelength) of Band I is expected compared to its unsaturated chalcone analog. The absorption will be primarily governed by the electronic transitions within the substituted benzoyl system and the phenyl-oxirane moiety. The spectrum is therefore expected to resemble that of a substituted acetophenone (B1666503) and a styrene (B11656) oxide rather than a conjugated enone.

Detailed research findings on various chalcone derivatives illustrate the effect of structural modifications on their UV-Vis spectra. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can cause bathochromic shifts (shifts to longer wavelengths). fabad.org.trnih.gov In contrast, the saturation of the double bond, as in the formation of an epoxide, breaks the conjugation, leading to the disappearance of the characteristic long-wavelength absorption of the chalcone chromophore. The spectrum of this compound would therefore be expected to show absorptions at shorter wavelengths, typical for non-conjugated or less conjugated aromatic systems.

The molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis spectroscopy. Chalcone derivatives with extended conjugation typically exhibit high molar absorptivity values for their π→π* transitions, often in the range of 20,000–56,000 M⁻¹cm⁻¹. nih.govresearchgate.net

Table 1: Representative UV-Vis Spectral Data for Chalcone Derivatives This table presents typical absorption maxima for related chalcone compounds to illustrate the general spectral regions of interest. The specific values for this compound would differ due to the disruption of conjugation by the epoxide ring.

| Compound | Solvent | λmax Band I (nm) | λmax Band II (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Unsubstituted Chalcone | Ethanol (B145695) | ~310 | ~230 | High (typical for π→π*) |

| 2'-Hydroxy-4-methoxy chalcone | Ethanol | 365 | 240 | Not specified |

| 2',4',4-Trihydroxychalcone | Not specified | 370 | Not specified | Not specified |

| 4-Methoxychalcone | Not specified | >320 (Red-shifted) | Not specified | High (21,000-56,000 range) |

| 2-Methoxy-2'-hydroxychalcone | Ethanol | 362 | 292 | Not specified |

Data compiled from various sources for illustrative purposes. fabad.org.trnih.govijrpas.com

X-ray Crystal Diffraction Analysis (Applicable for structural confirmation of chalcone derivatives)

X-ray crystal diffraction (XRD) is an indispensable analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com For chalcone derivatives, including epoxides like this compound, single-crystal XRD provides precise information regarding bond lengths, bond angles, torsional angles, and stereochemistry. fz-juelich.de This technique is definitive for confirming the trans or cis configuration of the oxirane ring relative to the carbonyl group and for establishing the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. npl.co.uk By analyzing the positions and intensities of the diffracted spots, a complete crystal structure can be solved and refined. This yields a detailed model of the molecule, including the coordinates of each atom, and information about crystal packing and intermolecular interactions such as hydrogen bonding or π-π stacking. fz-juelich.denpl.co.uk

While a specific crystal structure for this compound is not detailed in this article, the data obtained from such an analysis would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. The refinement of the structure results in low R-factor values, indicating a good fit between the experimental diffraction data and the final structural model. The properties of materials are directly dependent on their atomic structures, making XRD a crucial tool for structure-property relationship studies. fz-juelich.de

Table 2: Illustrative Crystallographic Data for a Spinel Oxide Compound This table provides an example of the type of data obtained from an X-ray diffraction analysis of a crystalline material. The data shown is for a representative spinel oxide and serves to illustrate the parameters determined in a typical XRD study. researchgate.netresearchgate.net

| Parameter | Illustrative Value |

| Crystal System | Cubic |

| Space Group | Fd-3m |

| a (Å) | 8.269 |

| b (Å) | 8.269 |

| c (Å) | 8.269 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 565.4 |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 5.25 |

| R-factor | < 0.05 (typical for a well-refined structure) |

This data is for a representative spinel oxide (e.g., NiCo₂O₄) and is presented for illustrative purposes only to show the parameters generated by an XRD analysis. researchgate.net

Chemical Reactivity and Transformations of 4 Phenylchalcone Oxide

Epoxide Ring Opening Reactions

The inherent ring strain and the polarity of the carbon-oxygen bonds make the epoxide group in 4'-Phenylchalcone (B1624137) oxide a prime site for chemical attack. thieme-connect.de This reactivity is most prominently displayed in ring-opening reactions, which can be initiated by a wide range of nucleophiles or by acid catalysis. thieme-connect.deviu.ca These reactions are fundamental to the synthetic utility of α,β-epoxy ketones. acs.org

Nucleophilic Addition Reactions (e.g., with Phenylmagnesium Bromide, Phenyllithium)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with epoxides. wikipedia.orgyoutube.com Research into the reactions of trans-α,β-epoxyketones, including structures related to 4'-Phenylchalcone oxide, with Phenylmagnesium Bromide and Phenyllithium has been investigated. acs.orgacs.org

These studies have shown that the reaction of trans-α-phenylchalcone oxide with these powerful organometallic nucleophiles can lead to the formation of α,β-epoxy alcohols. researchgate.net The attack of the nucleophile occurs at the carbonyl carbon rather than the epoxide ring, a result attributed to the electronic influence and stability conferred by the phenyl substituent in the α-position of the chalcone (B49325) oxide structure. researchgate.net This allows for the isolation of the epoxy alcohol as the primary addition product, particularly when an excess of the organometallic reagent is utilized at room temperature. researchgate.net

| Reagent | Substrate Type | Primary Product | Reference |

| Phenylmagnesium Bromide | trans-α-Phenylchalcone Oxide | α,β-Epoxy alcohol | researchgate.net |

| Phenyllithium | trans-α-Phenylchalcone Oxide | α,β-Epoxy alcohol | researchgate.net |

Hydrolysis Pathways

Epoxides can undergo hydrolysis to form 1,2-diols, a reaction that can be catalyzed by either acid or base. viu.cawur.nl Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide carbons more electrophilic and susceptible to attack by a weak nucleophile like water. viu.ca For α,β-epoxy ketones, this acid-catalyzed hydrolysis typically proceeds via a mechanism with SN1 characteristics, leading to the formation of a diol. viu.ca The stability of the potential carbocation intermediate influences the rate of hydrolysis. viu.ca

In some instances, particularly under enzymatic conditions or with specific substitution patterns, the reaction pathway can be more complex. For example, the treatment of α,β-epoxy ketones with a 2-phenyl substituent using baker's yeast results in a 1,2,3-triol, which is formed through a sequence of ketone reduction followed by hydrolytic ring-opening of the epoxide. rsc.org

Polymerization and Oligomerization Potential

While direct studies on the polymerization or oligomerization of this compound itself are not extensively documented, the reactivity of its constituent functional groups suggests a potential for such transformations. Epoxy ketones are valuable precursors in polymer science.

Research has demonstrated that epoxy ketones can be catalytically rearranged into bicyclic ketal monomers, which can then undergo cationic ring-opening polymerization to produce high-molecular-weight polyketals. nih.gov This indicates a potential synthetic route where this compound could be converted into a monomer for subsequent polymerization.

Furthermore, the general classes of ketone polymers and epoxy resins are well-established. rsc.orgresearchgate.net Bio-based aromatic-aliphatic ketone epoxide monomers have been synthesized and successfully cured with diamines to create high-performance epoxy resins. rsc.org In these systems, both the epoxide ring-opening and Schiff base reactions involving the ketone group contribute to the formation of the polymer matrix. rsc.org It is also common practice to create blends of ketone polymers and epoxy resins, which are then cured to form composite materials. google.com These examples highlight the inherent chemical potential of the functional groups within this compound to participate in polymerization reactions, even if its specific homopolymerization is not a common topic of study.

Other Functional Group Reactivity

Beyond epoxide ring-opening, the other functional groups of this compound can undergo specific transformations.

Metallation

Metallation, particularly lithiation, is a key transformation in organic synthesis for creating carbon-anions that can be used in C-C bond formation. The direct metallation of this compound is not widely reported, but the reactivity of related structures suggests potential pathways. For instance, α-sulfanylalkyl anions can be generated via selenium-lithium exchange and subsequently reacted with carbonyl compounds. thieme-connect.de More directly relevant, stereoselective lithiation of compounds containing both epoxide and vinylsilane functionalities has been achieved, demonstrating that metallation can occur on molecules containing an epoxide ring. researchgate.net This suggests that under appropriate conditions, direct lithiation of one of the aromatic rings or at a position alpha to the carbonyl could be a potential, albeit synthetically challenging, transformation for this compound.

Deoxygenation

Deoxygenation of an epoxide typically refers to its conversion back to an alkene. However, a more nuanced and selective reaction has been reported for α,β-epoxy ketones, which can be considered a partial deoxygenation of the epoxide ring. The use of a low-valent titanium reagent, Cp₂TiCl, generated in situ from Cp₂TiCl₂ and zinc powder, allows for the selective reduction of the oxirane moiety in α,β-epoxy ketones to the corresponding β-hydroxy ketones (aldol products). organic-chemistry.org

This reaction is notable for its mild conditions and high selectivity, leaving the ketone functional group intact. organic-chemistry.org It proceeds through the formation of a ketyl radical intermediate. organic-chemistry.org A significant advantage of this method is its stereochemical integrity; the reduction of a chiral epoxide using this system proceeds with no loss of optical purity, making it a valuable tool for synthesizing optically enriched aldol (B89426) products, which are important intermediates for natural product synthesis. organic-chemistry.org

Theoretical and Computational Studies of 4 Phenylchalcone Oxide

Molecular Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. This process involves calculating the potential energy of the molecule at various atomic arrangements to find the configuration with the minimum energy. For chalcone (B49325) derivatives, this is commonly achieved using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govum.edu.mynih.govnih.gov

Interactive Data Table: Representative Geometric Parameters of Chalcone-like Structures (Note: This table is illustrative, based on typical values for related compounds, as specific data for 4'-Phenylchalcone (B1624137) oxide was not found.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O (Carbonyl) | 1.21 - 1.25 | - |

| C-O (Epoxide) | 1.43 - 1.47 | ~60 |

| C-C (Epoxide) | 1.47 - 1.51 | ~60 |

| C-C (Aromatic) | 1.38 - 1.41 | ~120 |

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. um.edu.mynih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. um.edu.mynih.gov For various chalcone derivatives, the HOMO is often localized over one of the phenyl rings and the ketoethylenic bridge, while the LUMO is distributed over the carbonyl group and the other aromatic ring, facilitating intramolecular charge transfer (ICT). nih.gov In 4'-Phenylchalcone oxide, the presence of the epoxide ring would significantly influence the distribution and energy levels of these orbitals compared to a standard chalcone.

Interactive Data Table: Illustrative FMO Data for Chalcone Derivatives (Note: Values are representative of the chalcone class, as specific data for this compound was not found.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitro-substituted Chalcone | -6.53 | -3.33 | 3.19 |

| Cyano-substituted Chalcone | -6.49 | -3.05 | 3.44 |

| Amino-substituted Chalcone | -5.14 | -2.58 | 2.56 |

Global Chemical Reactivity Descriptors (GCRD)

Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of chemical reactivity. researchgate.netnih.gov

Key descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons. Soft molecules are more reactive. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In chalcones, this area is typically found around the carbonyl oxygen atom. nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These are generally located around hydrogen atoms. nih.gov

Green regions represent neutral or zero potential.

For this compound, an MEP map would show a significant negative potential around the carbonyl oxygen and likely also the oxygen of the epoxide ring, marking them as key sites for interaction with electrophiles or for hydrogen bonding. nih.gov

Quantum Chemical Calculations (e.g., DFT, TD-DFT, MP2, SCS-MP2)

A variety of quantum chemical methods are employed to study molecules like this compound.

Density Functional Theory (DFT): This is the most widely used method for geometry optimization and electronic structure calculation of medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. nih.govresearchgate.net Hybrid functionals like B3LYP and meta-GGA functionals like M06-2X are commonly used for chalcone systems. nih.govbcrec.id

Time-Dependent DFT (TD-DFT): This method is an extension of DFT used to study excited-state properties, such as electronic absorption spectra (UV-Vis). It can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). nih.govpreprints.org

Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock ab initio method that includes electron correlation effects, offering higher accuracy than standard DFT for certain properties, though at a greater computational expense. Spin-component scaled MP2 (SCS-MP2) is a refinement that often improves upon the accuracy of MP2.

These methods collectively provide a comprehensive theoretical understanding of the molecule's ground and excited state properties. nih.govpreprints.org

Solvent Effects on Molecular Properties (e.g., using Polarizable Continuum Model)

Chemical reactions and measurements are most often performed in a solvent, and the solvent can significantly impact a molecule's properties. researchgate.net Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models. nih.govwikipedia.org In PCM, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute molecule is placed in a cavity within this continuum. wikipedia.orgredalyc.org

Studies on chalcone derivatives using PCM have shown that increasing solvent polarity can:

Change the molecular geometry slightly. redalyc.org

Increase the dipole moment. researchgate.netredalyc.org

Cause a shift in the UV-Vis absorption spectra (solvatochromism). nih.gov

Decrease the HOMO-LUMO energy gap, thereby affecting reactivity. researchgate.netredalyc.org

Applying the PCM model to this compound would provide a more realistic prediction of its electronic properties and reactivity in various solvent environments. nih.gov

Nonlinear Optical Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Chalcones are characterized by a three-carbon α,β-unsaturated ketone system connecting two aromatic rings. This conjugated π-electron system, which includes donor and acceptor groups, is fundamental to their significant nonlinear optical (NLO) properties. biointerfaceresearch.com Computational studies, primarily using Density Functional Theory (DFT), have become essential for predicting and understanding these properties at the molecular level. The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov

Chalcone derivatives are recognized as promising materials for applications in photonics, optoelectronics, and high-speed optical communications due to their excellent NLO properties. biointerfaceresearch.com Theoretical calculations investigate how the molecular structure influences these properties. For instance, the presence of electron-donating and electron-withdrawing groups across the conjugated framework can significantly enhance intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.net

Computational models calculate the dipole moment, which measures the polarity of the molecule, as well as the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which describe the molecule's response to an external electric field. nih.gov Studies on various chalcone derivatives show that modifications to the substituent groups on the aromatic rings can tune the NLO response. researchgate.netrsc.org For example, a study on novel 1,2,4-triazole-based chalcone derivatives using DFT calculations demonstrated significant linear polarizability and hyperpolarizability values, indicating their potential for use in NLO materials. nih.gov Another investigation into 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, revealed a third-order NLO susceptibility (χ³) on the order of 10⁻¹⁴ esu and a molecular hyperpolarizability (γ) of 6.89×10⁻³⁴ esu, highlighting its potential for optical limiting and switching applications. researchgate.net

Table 1: Calculated Nonlinear Optical Properties of Selected Chalcone Derivatives

| Compound | Method | Dipole Moment (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | CAM-B3LYP/6-311++G(d,p) | 6.45 | ~340 | 1851 |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | CAM-B3LYP/6-311++G(d,p) | 8.21 | ~333 | 1184 |

Data sourced from multiple computational studies on chalcone derivatives. nih.govrsc.org

Reaction Mechanism Investigations (e.g., for chalcone formation)

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an aromatic aldehyde and an acetophenone (B1666503). dntb.gov.ua This reaction can be catalyzed by either an acid or a base, though base-catalyzed conditions are more common. nih.gov Computational studies have provided significant insights into the detailed mechanism of this reaction. dntb.gov.uaresearchgate.net

Ab initio calculations have been employed to study the mechanistic pathways for the base-catalyzed Claisen-Schmidt condensation. dntb.gov.ua The theoretical results suggest a mechanism that involves several key steps:

Enolate Formation: The reaction initiates with a hydroxide (B78521) ion (catalyst) abstracting an α-proton from the acetophenone. This is a rapid step that forms a resonance-stabilized enolate ion. nih.govresearchgate.net

Nucleophilic Attack: The newly formed acetophenone enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde. This step is typically the slow, rate-determining step of the reaction and results in the formation of a β-hydroxy ketone (aldol) intermediate. researchgate.netescholarship.org

Dehydration: The aldol intermediate is then deprotonated to form an enolate, followed by the elimination of a hydroxide ion. researchgate.net This dehydration step is very fast and leads to the formation of the final α,β-unsaturated ketone, the chalcone. nih.govresearchgate.net

Molecular Docking Simulations (for related chalcones)

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as a chalcone derivative, binds to the active site of a macromolecular target, typically a protein. unja.ac.idjournaljpri.com This method helps in understanding the interactions that stabilize the ligand-protein complex and in predicting the binding affinity, often expressed as a docking score or binding free energy. unja.ac.idnih.gov

Numerous studies have used molecular docking to investigate the potential of chalcone derivatives as therapeutic agents. mdpi.com These simulations have explored chalcones as inhibitors for a wide range of biological targets, including proteins involved in cancer, inflammation, and infectious diseases. nih.govrsc.orgresearchgate.net

The process involves generating multiple conformations of the chalcone ligand and fitting them into the binding pocket of the target protein. The stability of each pose is then evaluated using a scoring function. For example, docking studies on chalcone analogues against the anti-apoptotic protein Bcl-2 were performed to assess their potential as cancer inhibitors. unja.ac.id Similarly, chalcone-based pyrazolines were evaluated as tyrosinase inhibitors through molecular modeling to understand their interactions with the enzyme's active site. rsc.org In a study targeting inflammation, docking simulations of novel chalcone derivatives into the cyclooxygenase-2 (COX-2) enzyme revealed a correlation between potent anti-inflammatory activity and low docking scores. nih.gov These computational approaches are invaluable for rational drug design, allowing for the screening of virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. journaljpri.com

Table 2: Examples of Molecular Docking Studies on Chalcone Derivatives

| Chalcone Derivative Class | Protein Target (PDB ID) | Docking Software | Key Finding/Result |

|---|---|---|---|

| Aryl-piperazine Chalcones | Cyclooxygenase-2 (COX-2) (4PH9) | Not Specified | Compound 6o showed the lowest docking score (-17.4 kcal/mol), correlating with potent anti-inflammatory activity. nih.gov |

| Chalcone Analogues | Bcl-2 (2W3L) | Molecular Operating Environment (MOE) | The chalcone analogues showed higher (less favorable) binding free energy compared to the positive control, Venetoclax. unja.ac.id |

| Various Chalcones | SARS-CoV-2 Main Protease (6LU7, 6Y2F) | Not Specified | Compound K27 exhibited a more negative docking score than the reference drug lopinavir, suggesting potential inhibitory activity. researchgate.net |

Biological Activities and Molecular Mechanisms of 4 Phenylchalcone Oxide in Vitro Studies

Enzyme Inhibition Profiles

4'-Phenylchalcone (B1624137) oxide demonstrates a distinct profile as an inhibitor of several key enzymes involved in xenobiotic metabolism and other physiological processes.

Epoxide Hydrolase Inhibition

A primary area of investigation for 4'-phenylchalcone oxide has been its potent inhibitory effects on epoxide hydrolases. nih.govnih.gov These enzymes are critical for the detoxification of epoxides, which are reactive intermediates formed during the metabolism of various endogenous and foreign compounds.

This compound is a potent inhibitor of cytosolic epoxide hydrolase (cEH), also known as soluble epoxide hydrolase (sEH). nih.govwur.nl This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with roles in regulating blood pressure and inflammation. pnas.org The inhibition of cEH by this compound is a significant aspect of its biological activity. nih.govwur.nl Studies have shown that chalcone (B49325) oxides, including the 4'-phenyl derivative, are selective and potent inhibitors of cEH. nih.govwur.nl For instance, this compound has been identified as a near stoichiometric inhibitor of soluble epoxide hydrolase. researchgate.net

Inhibitory Potency of Chalcone Oxides on Rat Liver Cytosol sEH

| Compound | IC50 (µM) |

|---|---|

| Chalcone oxide | 40 |

| 4-Fluorochalcone (B155551) oxide | 8 |

| This compound | 0.4 |

This table is based on data for the inhibition of rat liver cytosol sEH, where lower IC50 values indicate higher potency. researchgate.net

In addition to its effects on the cytosolic form, this compound also inhibits microsomal epoxide hydrolase (mEH), although with a distinct selectivity profile. nih.govnih.gov

Research has consistently demonstrated that this compound is a potent and selective inhibitor of microsomal trans-stilbene (B89595) oxide hydrolase activity. nih.govscispace.com This selectivity is a key feature that distinguishes its action from other epoxide hydrolase inhibitors. nih.gov The inhibition of this specific mEH activity by this compound has been observed in various tissue preparations, including liver microsomes and nuclear envelopes. nih.govnih.gov This compound, along with 4-phenylchalcone (B1654520) oxide, is noted for its potent inhibition of this particular enzymatic activity. nih.gov

A critical aspect of the selectivity of this compound is its lack of inhibitory activity against the microsomal hydrolysis of benzo[a]pyrene (B130552) 4,5-oxide. nih.gov This substrate is a prototypic substrate for a different form of mEH, often referred to as arene oxide hydrolase. nih.gov This demonstrates that the two microsomal hydrolase activities possess very different catalytic sites and are under separate genetic control. nih.gov While potent inhibitors of benzo[a]pyrene 4,5-oxide hydrolase, such as styrene (B11656) oxide and trichloropropene oxide, only inhibit trans-stilbene oxide hydrolase at very high concentrations, this compound shows the opposite pattern of selectivity. nih.gov

The mechanism by which this compound inhibits epoxide hydrolases has been a subject of detailed kinetic studies.

For microsomal trans-stilbene oxide hydrolase, this compound acts as a non-competitive inhibitor. nih.gov It exhibits high affinity for the enzyme, with constants in the micromolar to nanomolar range. nih.gov

In the context of soluble epoxide hydrolase (sEH), this compound is described as a slow, tight-binding competitive inhibitor. researchgate.net It is considered a near stoichiometric inhibitor, meaning that approximately one molecule of the inhibitor is required to inactivate one molecule of the enzyme. researchgate.net Although potent, the inhibition is transient as the chalcone oxides are themselves slow substrates for sEH. pnas.org The mechanism is believed to involve the formation of a covalent enzyme-inhibitor intermediate, which is stabilized and leads to low turnover rates. nih.govpnas.org Structure-activity relationship studies support a mechanism where the electronic stabilization of this covalent intermediate is key to the inhibitory potency. nih.gov

Affinity Constants (e.g., micromolar/nanomolar affinity)

This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of physiologically active epoxyeicosatrienoic acids. Research has demonstrated that this compound exhibits a high affinity for this enzyme, with an IC₅₀ value of 68 nanomolar, indicating exceptionally high potency for enzyme inhibition. Furthermore, studies on microsomal epoxide hydrolases have shown that chalcone oxides, including this compound, possess micromolar or nanomolar affinity constants for the enzyme responsible for metabolizing trans-stilbene oxide. mdpi.com

| Enzyme Target | Affinity / Potency (IC₅₀) |

|---|---|

| Soluble Epoxide Hydrolase (sEH) | 68 nM |

| Microsomal trans-stilbene oxide hydrolase | Micromolar to Nanomolar range |

Selective Inhibition Profiles

The inhibitory action of this compound is highly selective. It is a potent inhibitor of both cytosolic and microsomal epoxide hydrolases that act on substrates like trans-stilbene oxide. mdpi.comnih.gov Conversely, it displays no significant inhibitory activity against microsomal epoxide hydrolase that metabolizes benzo[a]pyrene 4,5-oxide. mdpi.com This selectivity makes this compound a valuable chemical tool for distinguishing between different epoxide hydrolase activities and for investigating the specific roles of these enzymes in metabolic pathways. mdpi.com

Glutathione (B108866) S-Transferase (GST) Inhibition

This compound and related compounds are known to inhibit Glutathione S-Transferases (GSTs). nih.gov The mechanism of inhibition is not direct; instead, it is mediated by the formation of a conjugate with reduced glutathione (GSH). nih.govresearchgate.net The chalcone oxide first reacts with GSH, forming a GSH-chalcone conjugate. This resulting conjugate is the actual species that competitively inhibits the GST enzyme, likely by blocking the substrate-binding pocket. researchgate.net Foundational research from 1987 established that chalcone oxides were effective inhibitors of GST from mouse and rat liver in vitro, and this inhibition was attributed to the conjugate formed with glutathione. nih.gov

Cytotoxic Effects (e.g., against specific cancer cell lines)

While various chalcone derivatives have been extensively studied for their cytotoxic effects against numerous cancer cell lines, specific data detailing the in vitro cytotoxicity of this compound (such as IC₅₀ or GI₅₀ values) against cancer cell lines were not available in the reviewed literature. Studies on related monosubstituted chalcones have suggested that substitutions on the chalcone rings can suppress cytotoxic activity compared to the unsubstituted parent compound. sapub.org However, research on this compound itself has focused more on its neuroprotective effects, where it has been shown to reduce ischemic cell death in cultured astrocytes and decrease neuronal death in models of cardiac arrest, rather than on direct cytotoxicity to cancer cells.

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH, hydrogen peroxide, nitric oxide, superoxide)

This compound demonstrates significant antioxidant activity through its ability to scavenge various reactive oxygen species (ROS). In vitro assays have quantified its efficacy against several key radicals. The compound is reportedly more active than its parent, 4'-phenylchalcone, in scavenging specific radicals. For instance, it is 3.2 times more active in scavenging superoxide (B77818) radicals and 2.8 times more active against nitric oxide radicals.

| Radical Scavenging Assay | IC₅₀ (μM) | Activity vs. Parent Chalcone |

|---|---|---|

| Superoxide Scavenging | 12.3 | 3.2x more active |

| Nitric Oxide Scavenging | 18.7 | 2.8x more active |

| Hydrogen Peroxide Scavenging | 24.1 | 2.1x more active |

Data from radical scavenging assays.

The methods for these assays are well-established. Nitric oxide scavenging is typically measured using the Griess reagent after the spontaneous generation of nitric oxide from sodium nitroprusside. researchgate.netencyclopedia.pub Hydrogen peroxide scavenging activity is determined by monitoring the reduction of H₂O₂ spectrophotometrically. nih.gov Superoxide radical scavenging is often assessed using systems like the PMS-NADH system or by monitoring the autoxidation of pyrogallol. encyclopedia.pubcellbiopharm.com

Reducing Power Assays

The reducing power of a compound is another indicator of its potential antioxidant activity, often evaluated by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. In a comparative study of a library of ten chalcone derivatives, most showed improved antioxidant profiles compared to the unsubstituted parent compound. researchgate.netcellbiopharm.com However, 4'-phenylchalcone (the non-epoxidized precursor to this compound) was an exception, exhibiting reduced activity compared to the baseline parent chalcone. researchgate.net Specific data from reducing power assays for this compound itself were not found in the reviewed scientific literature.

Modulation of Cellular Processes and Pathways

This compound (4-PCO) modulates several crucial cellular processes and signaling pathways, primarily through its well-documented role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with significant physiological roles. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, leading to a cascade of downstream effects.

In vitro studies have demonstrated that this compound is a substrate for sEH, forming a covalent intermediate that results in transient inhibition of the enzyme. nih.gov This inhibition prevents the conversion of anti-inflammatory EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). nih.gov The elevated levels of EETs are central to the cardioprotective and neuroprotective effects observed with this compound treatment.

One of the key pathways modulated by this compound is the EET-mediated signaling cascade. In studies using primary cultured astrocytes and cardiomyocytes subjected to oxygen-glucose deprivation (OGD), a model for ischemic conditions, treatment with this compound improved cell viability and reduced cell death. This protective effect is attributed to the enhancement of EET-dependent pathways, which contribute to cellular survival under ischemic stress. Specifically, in cardiomyocytes, this compound treatment led to a significant reduction in cell death, with improvements in cell viability of up to 33% compared to control groups.

Furthermore, this compound has been shown to influence inflammatory pathways. Research indicates that it can inhibit the production of nitric oxide (NO) in macrophages. Nitric oxide is a key signaling molecule in inflammation, and its inhibition points to the anti-inflammatory potential of this compound. nih.gov The modulation of inflammatory responses is a critical aspect of its biological activity.

The table below summarizes the in vitro modulation of cellular processes and pathways by this compound.

| Cellular Process/Pathway | Effect of this compound | Molecular Mechanism | Cell Type Studied (in vitro) |

| sEH Enzyme Activity | Inhibition | Forms a covalent intermediate, leading to transient inhibition. nih.gov | Recombinant sEH |

| EET Metabolism | Increased EET levels | Prevents hydrolysis of EETs to DHETs. | Not specified |

| Cardiomyocyte Survival | Increased viability under OGD | Enhancement of EET-mediated signaling pathways. | Cardiomyocytes |

| Neuronal Cell Survival | Reduced ischemic cell death | Enhancement of EET-mediated signaling pathways. | Primary cultured astrocytes |

| Inflammatory Response | Inhibition of nitric oxide production | Modulation of macrophage activity. | Macrophages |

Broader Potential Biological Activities of the Chalcone Class (in vitro, without dosage/safety/clinical focus)

The chalcone scaffold is a common feature in many naturally occurring compounds and has served as a template for the synthesis of numerous derivatives with a wide array of biological activities. In vitro studies have highlighted the potential of the chalcone class in several therapeutic areas.

Anti-inflammatory Properties

Chalcones exhibit significant anti-inflammatory properties through various mechanisms. In vitro studies have shown that certain chalcone derivatives can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govonlinescientificresearch.comnih.gov For instance, some chalcones were found to inhibit degranulation and 5-lipoxygenase activity in human neutrophils. nih.gov Other derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects. onlinescientificresearch.comnih.gov

The anti-inflammatory effects of chalcones are also mediated by their ability to modulate signaling pathways like nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). rsc.org By suppressing the activation of these pathways, chalcones can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the release of prostaglandin (B15479496) E2 (PGE2). rsc.org Furthermore, some chalcones act as scavengers of superoxide radicals, contributing to their anti-inflammatory profile. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The chalcone class of compounds has demonstrated broad-spectrum antimicrobial activity in various in vitro assays.

Antibacterial Activity: Chalcone derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. mdpi.comgsconlinepress.comacgpubs.org Studies have reported the activity of chalcones against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. gsconlinepress.comnih.gov The introduction of specific substituents, like chlorine atoms, on the chalcone scaffold has been shown to enhance antibacterial efficacy. mdpi.com Some polyoxygenated chalcones have displayed outstanding activity against plant pathogenic bacteria like Pseudomonas syringae, with inhibitory concentrations similar to the antibiotic streptomycin. scielo.br The mechanism of action for some chalcone-based hybrids involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Antifungal Activity: Chalcones also possess significant antifungal properties. They have been tested against various fungal strains, including the human pathogen Candida albicans and the plant pathogen Cryptococcus neoformans. mdpi.comnih.govscielo.br Certain chalcone derivatives have shown potency comparable to the standard antifungal drug fluconazole. nih.gov The lipophilicity of chalcones, influenced by their substitution patterns, appears to play a role in their antifungal activity. acgpubs.org

Antiviral Activity: While the provided search results focus more on antibacterial and antifungal activities, the broader literature on chalcones indicates their potential as antiviral agents, including activity against HIV. onlinescientificresearch.com

Antiparasitic Activity

In vitro studies have established the potent antiparasitic activity of chalcone derivatives against a variety of protozoan parasites. d-nb.inforesearchgate.net Chalcones have shown efficacy against kinetoplastids, a group that includes medically important parasites of the genera Trypanosoma and Leishmania. d-nb.inforesearchgate.net

Specifically, certain synthetic chalcones exhibited significant trypanocidal activity against Trypanosoma brucei and Trypanosoma brucei rhodesiense, the causative agents of African trypanosomiasis (sleeping sickness). d-nb.inforesearchgate.net Some derivatives also demonstrated modest activity against Leishmania infantum, the parasite responsible for visceral leishmaniasis. d-nb.info The antiparasitic action of some chalcones is thought to involve interference with the parasite's essential enzymes, such as cruzipain in T. cruzi. mdpi.com Prenylated chalcones, like xanthohumol (B1683332), have shown antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria, by potentially interfering with the degradation of hemin (B1673052). oup.com Additionally, hydroxylated chalcones have been effective against the cestode Hymenolepis nana in vitro. scielo.br

Neuroprotective Potential

The neuroprotective effects of the chalcone class have been investigated in several in vitro models of neurodegenerative diseases. brieflands.comresearchgate.netsid.ir Chalcones have been shown to protect neuronal cells from damage induced by neurotoxins and oxidative stress. brieflands.combmbreports.org For instance, in an in vitro model of Parkinson's disease using PC12 cells, chalcone treatment increased cell viability and reduced the production of reactive oxygen species (ROS) induced by 6-hydroxydopamine (6-OHDA). researchgate.netsid.ir

The underlying mechanisms of neuroprotection involve the modulation of apoptotic pathways. Chalcones have been observed to decrease the expression of pro-apoptotic proteins like p53 and caspase-3. brieflands.comresearchgate.netsid.ir Their ability to scavenge free radicals and inhibit pro-inflammatory enzymes also contributes to their neuroprotective potential. acs.org Furthermore, some chalcone derivatives have shown the ability to protect against amyloid-β-induced neural cell injury, suggesting a potential role in Alzheimer's disease. bmbreports.org

Immunomodulatory Effects

Chalcones can exert immunomodulatory effects by influencing the activity of various immune cells and the production of signaling molecules. nih.govnih.govresearchgate.net These effects can be either immunostimulatory or immunosuppressive, depending on the specific chalcone derivative and the cellular context.

For example, flavokawain A and flavokawain B, two chalcones from the kava-kava plant, have been shown to stimulate the proliferation of splenocytes and increase the secretion of the cytokines interleukin-2 (B1167480) (IL-2) and TNF-α in vitro. nih.gov This suggests a potential to enhance certain immune responses. Conversely, other chalcones have demonstrated immunosuppressive activities. For instance, xanthohumol has been documented to induce apoptosis in dendritic cells, which could be beneficial in managing inflammatory conditions. nih.gov Some chalcones can also inhibit the proliferation of lymphocytes and the release of pro-inflammatory cytokines from lung epithelial cells, further highlighting their potential to modulate immune responses. researchgate.net The ability of chalcones to modulate signaling pathways such as NF-κB is also central to their immunomodulatory and anti-inflammatory actions. nih.gov

The table below provides a summary of the broader potential biological activities of the chalcone class based on in vitro studies.

| Biological Activity | In Vitro Findings | Potential Mechanisms of Action |

| Anti-inflammatory | Inhibition of COX-2 and 5-LOX; reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govonlinescientificresearch.comnih.govrsc.org | Inhibition of inflammatory enzymes; suppression of NF-κB and JNK signaling pathways; scavenging of reactive oxygen species. nih.govrsc.org |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria (S. aureus, E. coli); antifungal activity against C. albicans. mdpi.comgsconlinepress.comacgpubs.orgnih.govscielo.br | Inhibition of bacterial enzymes (e.g., DNA gyrase); disruption of microbial cell integrity. nih.gov |

| Antiparasitic | Efficacy against Trypanosoma, Leishmania, and Plasmodium species. d-nb.inforesearchgate.netmdpi.comoup.com | Interference with essential parasite enzymes (e.g., cruzipain); inhibition of hemin degradation. mdpi.comoup.com |

| Neuroprotective | Increased neuronal cell viability; reduced oxidative stress and apoptosis in models of Parkinson's and Alzheimer's diseases. brieflands.comresearchgate.netsid.irbmbreports.org | Reduction of reactive oxygen species; downregulation of pro-apoptotic proteins (p53, caspase-3). brieflands.comresearchgate.netsid.ir |

| Immunomodulatory | Stimulation of splenocyte proliferation and cytokine release (IL-2, TNF-α); induction of apoptosis in dendritic cells. nih.govnih.govresearchgate.net | Modulation of immune cell function; regulation of cytokine production; influence on signaling pathways like NF-κB. nih.govnih.gov |

Structure Activity Relationship Sar Studies of 4 Phenylchalcone Oxide and Its Derivatives

Influence of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the aromatic rings of 4'-phenylchalcone (B1624137) oxide and its parent chalcone (B49325) framework are critical determinants of their biological activity. Research has consistently shown that even minor alterations to the molecular structure can lead to significant changes in potency and selectivity for various biological targets.

Early investigations into the SAR of 4'-phenylchalcone oxide derivatives focused on their ability to inhibit epoxide hydrolases (EHs) and glutathione (B108866) S-transferases (GSTs), enzymes crucial for the metabolism of xenobiotics and endogenous compounds. nih.gov

A study involving 2-, 3-, and 4-substituted derivatives of 4'-phenylchalcone and its oxide revealed that several chalcone oxide derivatives were more potent inhibitors of cytosolic epoxide hydrolase (cEH) than the parent this compound. nih.gov However, the introduction of large substituents at the 4-position, and particularly at the 2-position, resulted in a decrease in inhibitory activity. nih.gov This suggests that the active site of cEH has specific steric constraints. The chalcone oxides demonstrated selectivity for inhibiting cEH, while the corresponding chalcones were found to be inhibitors of cytosolic GST. nih.gov It is hypothesized that the inhibition of GST by chalcones is largely due to the formation of a glutathione conjugate of the chalcone. nih.gov

Specifically, this compound is a potent inhibitor of microsomal trans-stilbene (B89595) oxide hydrolase but does not significantly inhibit benzo[a]pyrene (B130552) 4,5-oxide hydrolase, highlighting its selectivity. nih.gov The inhibition of microsomal trans-stilbene oxide hydrolase by chalcone oxides is noncompetitive. nih.gov

The electronic effects of substituents also play a crucial role. A study on substituted chalcone oxides as inhibitors of soluble epoxide hydrolase (sEH) found that the electronic effects of para-substitution on the phenyl ring attached to the epoxide's alpha-carbon had the most significant influence on inhibitor potency. nih.gov

Table 1: Effect of Substituents on Epoxide Hydrolase and Glutathione S-Transferase Inhibition

| Compound/Substituent | Target Enzyme | Effect on Inhibition | Reference |

|---|---|---|---|

| This compound derivatives | Cytosolic Epoxide Hydrolase (cEH) | Several derivatives more potent than parent compound. | nih.gov |

| Large substituents at 2- and 4-positions | Cytosolic Epoxide Hydrolase (cEH) | Reduced inhibition. | nih.gov |

| Chalcone oxides | Cytosolic Epoxide Hydrolase (cEH) | Selective inhibitors. | nih.gov |

| Chalcones | Cytosolic Glutathione S-Transferase (GST) | Inhibitors, likely via glutathione conjugation. | nih.gov |

| This compound | Microsomal trans-stilbene oxide hydrolase | Potent inhibitor. | nih.gov |

| This compound | Benzo[a]pyrene 4,5-oxide hydrolase | No apparent activity. | nih.gov |

The antioxidant properties of chalcone derivatives are also highly dependent on the nature and position of substituents. A study on monosubstituted chalcone derivatives demonstrated that most derivatives exhibited improved antioxidant profiles compared to the unsubstituted parent chalcone. who.int

Interestingly, 4'-phenylchalcone was an exception, showing the least antioxidant activity in the series. who.int This was attributed to its high lipophilicity, which may lead to its entrapment in the lipid phase, preventing it from exerting its radical scavenging effects. who.int

The study further revealed that:

Ortho-substituents on the A-ring were generally favorable for antioxidant activity. who.int

Meta-substituents were found to be detrimental to optimal activity. who.int

Among ortho-derivatives , hydroxyl and amino groups, which are electron-donating through mesomeric effects (+M), were significantly more active than methyl and bromo groups, which act through inductive effects. who.int

For meta-substituted derivatives , a bromo substituent (electron-withdrawing inductive effect, -I) was more active than a nitro group (electron-withdrawing mesomeric effect, -M). who.int

Among para-substituted compounds , an electron-releasing methoxy (B1213986) group (+M) showed good nitric oxide radical scavenging activity. who.int

The three bromo derivatives (ortho, meta, and para) showed that the para-derivative had the highest activity among them, highlighting the role of substituent regiochemistry. who.intnih.gov

These findings suggest that substituents on the A-ring that can release electrons via a mesomeric effect may enhance antioxidant activity, regardless of their position. who.int

Table 2: Influence of Substituents on Antioxidant Activity of Chalcone Derivatives

| Substituent Position | Substituent Nature | Effect on Antioxidant Activity | Reference |

|---|---|---|---|

| General | Most single substituents on A-ring | Enhanced activity compared to unsubstituted chalcone. | who.int |

| 4'-position | Phenyl group | Least active in the series. | who.int |

| Ortho-position (A-ring) | Hydroxyl, Amino (+M effect) | Most suitable for activity; more active. | who.int |

| Ortho-position (A-ring) | Methyl, Bromo (+/-I effect) | Less active. | who.int |

| Meta-position (A-ring) | General | Detrimental to optimal activity. | who.int |

| Meta-position (A-ring) | Bromo (-I effect) | More active than nitro. | who.int |

| Meta-position (A-ring) | Nitro (-M effect) | Less active than bromo. | who.int |

| Para-position (A-ring) | Methoxy (+M effect) | Good nitric oxide radical scavenging activity. | who.int |

Role of Stereoelectronic Properties in Bioactivity

The biological activity of this compound and its analogs is governed by a combination of stereochemical and electronic factors, collectively known as stereoelectronic properties. These properties dictate how the molecule interacts with its biological target at a three-dimensional level.

The extended conjugation and enhanced electrophilicity of the chalcone backbone are thought to be key contributors to their high bioactivity. who.int The dipoles created by inductive and mesomeric effects of substituents also play a significant role. who.int

In the context of sEH inhibition by chalcone oxides, electronic effects induced by altering the ketone functionality and the para-substitution of the phenyl group attached to the epoxy alpha-carbon have the most substantial impact on inhibitor potency. nih.gov The direction of this electronic influence was found to be reversed for the inhibitory potency of related glycidol (B123203) derivatives. nih.gov This highlights the specific electronic requirements for effective binding and inhibition of the enzyme.

For antioxidant activity, electron-releasing substituents that operate through a mesomeric effect (+M), such as hydroxyl and methoxy groups, generally enhance the radical scavenging capacity of chalcones. who.int This is likely due to their ability to stabilize the resulting radical species formed during the antioxidant process. Conversely, the high lipophilicity of the phenyl group in 4'-phenylchalcone was detrimental to its antioxidant potential. who.int

Regiochemical Effects on Biological Profiles

The regiochemistry, or the specific position of substituents on the aromatic rings, has a profound impact on the biological profiles of this compound and its derivatives.

As discussed in the context of antioxidant activity, the position of a substituent can dramatically alter its effect. For instance, ortho-substituents on the A-ring were found to be most favorable for antioxidant activity, while meta-substituents were generally detrimental. who.int The activity of the three bromo-substituted chalcone derivatives varied significantly based on the position of the bromine atom (ortho, meta, or para), with the para-isomer showing the highest activity among them. who.intnih.gov This clearly demonstrates that the biological activity is not solely dependent on the presence of a particular substituent but also on its precise location within the molecular framework.

In studies of antibacterial activity of chalcones, substitution at the 3-position of the B-ring appeared to be more potent than at the 4-position. pharmatutor.org Furthermore, for antifungal activity, the meta-position for a hydroxyl group on the B-ring was found to be favorable. pharmatutor.org

Computational Approaches to SAR Prediction and Analysis

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become invaluable tools for predicting and analyzing the SAR of chalcone derivatives. semanticscholar.org These approaches use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to understand the SAR of chalcone derivatives with antitumor activity. semanticscholar.org By generating a 3D model, CoMFA can provide insights into the steric and electrostatic field requirements for optimal activity, which can then be used to design new, more potent compounds. semanticscholar.org

For antibacterial chalcone derivatives, a QSAR model revealed that an increase in ADME Weight and Kappa2 index, along with a decrease in HOMO (Highest Occupied Molecular Orbital) energy, were favorable for inhibiting Bacillus pumilis. semanticscholar.org This suggests that electron-donating groups, which increase the HOMO energy, would decrease the antibacterial activity. semanticscholar.org

In the context of anti-inflammatory activity, a 3D-QSAR analysis of chalcone analogs as nitric oxide inhibitors identified that compounds bearing a furanyl group showed remarkable activity. researchgate.net The CoMFA model provided a statistically coherent model with good predictive value, aiding in the understanding of the structure-activity relationship. researchgate.net

These computational approaches not only help in rationalizing the observed SAR but also guide the design and synthesis of new derivatives with improved biological profiles, thereby accelerating the drug discovery process.

Derivatization Strategies for Analytical Characterization

Enhancing Volatility and Thermal Stability for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography requires analytes to be volatile and thermally stable enough to travel through the GC column at elevated temperatures without degradation. research-solution.com The epoxide ring in 4'-Phenylchalcone (B1624137) oxide, and particularly any hydroxyl groups formed from its potential ring-opening, can lead to low volatility and poor peak shape due to hydrogen bonding. scispace.comgcms.cz Derivatization, specifically silylation, is the most common strategy to address these issues. gcms.cz

Silylation involves replacing the active hydrogen atoms in functional groups (like -OH) with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the compound's polarity and eliminates hydrogen bonding, leading to a more volatile and thermally stable derivative suitable for GC-MS analysis. gcms.cznih.gov

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent. Its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS). gcms.czsigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective reagent used for derivatizing phenolic compounds. nih.gov

Hexamethyldisilazane (HMDS): A weaker silylating agent, often used in combination with TMCS and a solvent like pyridine (B92270), particularly for epoxides that may not react rapidly with other reagents. research-solution.comgcms.cz

The derivatization of hydroxyl groups that may be present on the 4'-Phenylchalcone oxide molecule (e.g., from partial hydrolysis) is crucial, as underivatized hydroxy compounds can interfere with the analysis by causing chromatographic distortion or co-elution. scispace.com The reaction conditions, such as temperature and time, must be optimized to ensure the derivatization goes to completion. sigmaaldrich.com For instance, the complete silylation of all active hydrogens in estriol (B74026) required heating at 75°C for 45 minutes. sigmaaldrich.com

Table 1: Common Silylating Agents for GC-MS Analysis